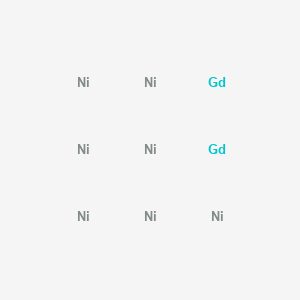![molecular formula C10H14O2 B14736052 [4-(Propan-2-yl)phenyl]methaneperoxol CAS No. 5699-45-6](/img/structure/B14736052.png)
[4-(Propan-2-yl)phenyl]methaneperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Propan-2-yl)phenyl]methaneperoxol is an organic compound characterized by the presence of a peroxide group attached to a phenyl ring substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)phenyl]methaneperoxol typically involves the reaction of [4-(Propan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the peroxide group. The reaction can be represented as follows:
[ \text{[4-(Propan-2-yl)phenyl]methanol} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition and ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Propan-2-yl)phenyl]methaneperoxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form [4-(Propan-2-yl)phenyl]methanol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: Formation of [4-(Propan-2-yl)phenyl]methanol.
Reduction: Conversion back to [4-(Propan-2-yl)phenyl]methanol.
Substitution: Various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Propan-2-yl)phenyl]methaneperoxol is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into organic molecules makes it valuable for various synthetic pathways.
Biology
In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of peroxide-induced cell damage and apoptosis.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. Its ability to modulate oxidative pathways is of significant interest.
Industry
Industrially, this compound is used in the formulation of bleaching agents and disinfectants
Mecanismo De Acción
The mechanism of action of [4-(Propan-2-yl)phenyl]methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various cellular components, leading to oxidative damage. The molecular targets include lipids, proteins, and nucleic acids, which can result in cell death or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen Peroxide: A simple peroxide with similar oxidizing properties.
Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
[4-(Propan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which combines the properties of a phenyl ring with an isopropyl group and a peroxide moiety. This combination imparts distinct reactivity and stability compared to other peroxides.
Propiedades
Número CAS |
5699-45-6 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(hydroperoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
SHBKBGXZURNPEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)COO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
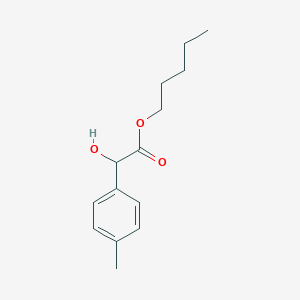
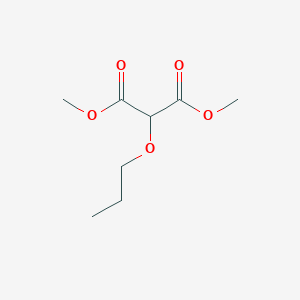
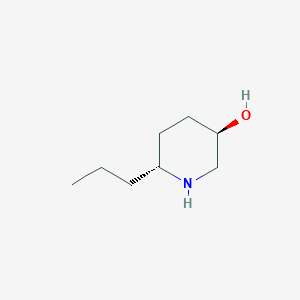
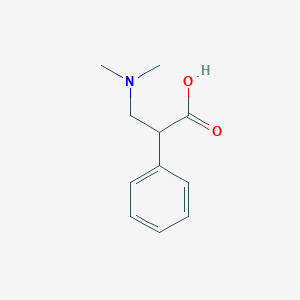
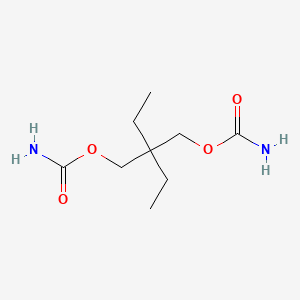


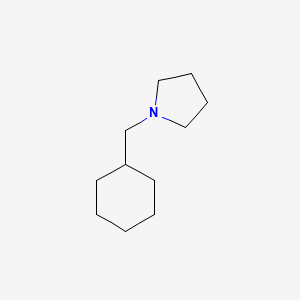
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
